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Compound of Interest

Compound Name: NSP-AS

Cat. No.: B3349236 Get Quote

With the understanding that "NSP-AS" likely refers to the signaling axis involving the NSP

(Novel SH2-containing Protein) and CAS (CRK-associated substrate) families of proteins, this

document provides detailed application notes and protocols for relevant in vitro assays. This

interpretation is based on the significant role of the NSP-CAS signaling module in cell

migration, invasion, and cancer, making it a key area of interest for researchers and drug

development professionals.

Application Notes
The NSP and CAS protein families form crucial signaling platforms that integrate signals from

the extracellular matrix and growth factor receptors.[1][2] Members of the NSP family (e.g.,

NSP1, NSP2/BCAR3, NSP3) act as adaptor proteins, connecting cell surface receptors to the

CAS family of scaffolding proteins (e.g., p130Cas/BCAR1, HEF1/NEDD9, Efs/SIN).[1][2] This

interaction is primarily mediated by the C-terminal domains of both protein families and is

implicated in the regulation of cell adhesion, migration, and invasion.[1] Dysregulation of NSP-

CAS signaling is frequently observed in various cancers, contributing to tumor progression and

metastasis.

The following protocols describe key in vitro assays to investigate the NSP-CAS signaling axis,

including methods to study their interaction, downstream signaling events, and the effects of

potential therapeutic inhibitors.
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Co-Immunoprecipitation (Co-IP) to Verify NSP-CAS
Interaction
This protocol details the procedure to confirm the interaction between a specific NSP family

member and a CAS family member in a cellular context.

Materials:

Cell line expressing endogenous or overexpressed NSP and CAS proteins (e.g., HEK293T,

MCF-7)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-NSP, anti-CAS, and isotype control IgG

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., 2x Laemmli sample buffer)

SDS-PAGE and Western blotting reagents

Procedure:

Culture cells to ~80-90% confluency.

Lyse the cells with ice-cold lysis buffer.

Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with the primary antibody (anti-NSP or anti-CAS) or control

IgG overnight at 4°C with gentle rotation.

Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
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Wash the beads 3-5 times with wash buffer.

Elute the protein complexes from the beads by adding elution buffer and heating at 95°C for

5 minutes.

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the

corresponding interaction partner.

Expected Results:

A band corresponding to the interacting protein (e.g., CAS protein) should be detected in the

lane where the specific antibody (e.g., anti-NSP) was used for immunoprecipitation, but not in

the isotype control lane.

In Vitro Pull-Down Assay to Confirm Direct Interaction
This assay is designed to determine if the interaction between an NSP and a CAS protein is

direct.

Materials:

Purified recombinant NSP protein (e.g., His-tagged NSP3)

Purified recombinant CAS protein C-terminal domain (e.g., untagged p130Cas)

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% Triton X-100)

Ni-NTA or Glutathione magnetic beads

Wash buffer (same as binding buffer)

Elution buffer (Binding buffer with high concentration of imidazole or reduced glutathione)

SDS-PAGE and Coomassie staining or Western blotting reagents

Procedure:

Immobilize the tagged recombinant protein (e.g., His-NSP3) on the appropriate beads by

incubating for 1-2 hours at 4°C.
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Wash the beads to remove unbound protein.

Incubate the beads with the purified partner protein (e.g., p130Cas C-terminal domain) in

binding buffer for 2-4 hours at 4°C.

Wash the beads extensively with wash buffer.

Elute the bound proteins.

Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting.

Expected Results:

The untagged protein will be present in the eluate only when incubated with the beads

containing the tagged partner protein, confirming a direct interaction.

Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the role of the NSP-CAS interaction in cell migration.

Materials:

Cell line of interest (e.g., COS cells)

Plasmids for overexpression of wild-type or mutant NSP proteins

Culture plates (e.g., 24-well plates)

Pipette tips (p200) for creating the "scratch"

Microscope with a camera

Procedure:

Seed cells in a 24-well plate and grow to confluency.

If applicable, transfect cells with plasmids expressing wild-type NSP, a mutant NSP that

cannot bind to CAS, or an empty vector control.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3349236?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Create a "scratch" in the cell monolayer using a sterile pipette tip.

Wash with PBS to remove detached cells.

Add fresh culture medium.

Image the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch

is closed in the control condition.

Quantify the area of the scratch at each time point to determine the rate of cell migration.

Expected Results:

Cells expressing wild-type NSP may show enhanced migration compared to control cells. Cells

expressing a mutant NSP that cannot interact with CAS are expected to show reduced or

baseline migration, similar to the control.

Quantitative Data Summary
Assay Protein/Condition Result (Example) Reference

Co-

Immunoprecipitation

Endogenous NSP3

and p130Cas

Confirmed interaction

in MCF-7 cells

In Vitro Pull-Down
Recombinant NSP3

and p130Cas

Direct interaction

observed

Cell Migration
COS cells expressing

WT NSP3

~50% increase in

migration rate vs.

control

Cell Migration
COS cells expressing

L623E NSP3 mutant

No significant

increase in migration

vs. control
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Caption: NSP-CAS Signaling Pathway.
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Caption: Co-Immunoprecipitation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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